4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride
Overview
Description
“4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride” is a chemical compound with the molecular formula C4H5Cl2N3O and a molecular weight of 182.01 g/mol. It is also known by other names such as "2-Amino-6-chloropyrido [3,2-d]pyrimidin-4 (1H)-one" .
Molecular Structure Analysis
The molecular structure of “4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
Antiviral Research
Pyrimidine derivatives have been studied for their potential antiviral properties. For instance, novel pyrimidine compounds have been synthesized and evaluated for their efficacy against various viral infections .
Antibacterial Evaluation
In the field of antibacterial research, thiazolo[4,5-d]pyrimidines, a class of pyrimidine derivatives, have been synthesized and assessed for their bactericidal activities, with some studies using them as reference compounds .
Anti-inflammatory Studies
A significant number of pyrimidine compounds exhibit potent anti-inflammatory effects. Research has delved into structure-activity relationships (SARs) of these compounds and provided guidelines for developing new pyrimidines as anti-inflammatory agents .
Pharmacological Synthesis
Pyrimidine derivatives are used in synthetic approaches to create pharmacologically active compounds. For example, selective displacement reactions involving pyrimidine chlorides have been utilized to produce intermediates for further pharmacological application .
Bicyclic Systems Chemistry
The chemistry of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been explored for its biological significance. These studies provide an overview of the chemical properties and potential biological applications of these analogs .
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied extensively and are known to have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s worth noting that related compounds, such as pyrimido[4,5-d]pyrimidines, have been reported as selective inhibitors for egfr . This suggests that 4-amino-6-chloro-1H-pyrimidin-2-one hydrochloride might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact various biological pathways, suggesting that this compound may have similar effects .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWYDLFKKRSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603125 | |
Record name | 4-Amino-6-chloropyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride | |
CAS RN |
41103-18-8 | |
Record name | 2(1H)-Pyrimidinone, 4-amino-6-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41103-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 212414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041103188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC212414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-chloropyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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